(1,4-Dinitrosopiperazin-2-YL)methanol

描述

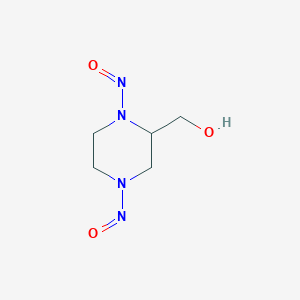

(1,4-Dinitrosopiperazin-2-YL)methanol is an organic compound with the molecular formula C5H10N4O3. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This compound is characterized by the presence of two nitroso groups (-NO) attached to the piperazine ring and a hydroxymethyl group (-CH2OH) at the second position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dinitrosopiperazin-2-YL)methanol typically involves the nitration of piperazine derivatives. One common method is the reaction of piperazine with nitrous acid (HNO2) under controlled conditions to introduce the nitroso groups. The reaction is usually carried out in an aqueous medium at low temperatures to prevent over-nitration and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

化学反应分析

Types of Reactions

(1,4-Dinitrosopiperazin-2-YL)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitroso groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of (1,4-Dinitrosopiperazin-2-YL)carboxylic acid.

Reduction: Formation of (1,4-Diaminopiperazin-2-YL)methanol.

Substitution: Formation of various substituted piperazine derivatives depending on the reagents used.

科学研究应用

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation: Hydroxymethyl can be oxidized to a carboxyl group.

- Reduction: Nitroso groups can be reduced to amino groups.

- Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Chemistry

(1,4-Dinitrosopiperazin-2-YL)methanol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties.

Biology

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its biological activities, focusing on its interaction with cellular components and potential mechanisms of action.

Medicine

There is significant interest in this compound as a potential therapeutic agent. Investigations are being conducted to evaluate its efficacy in drug development, particularly for conditions requiring novel treatment strategies.

Industry

The compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility makes it valuable in various industrial applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against certain bacterial strains. The mechanism is believed to involve the formation of reactive intermediates that disrupt cellular processes.

Anticancer Research

Preliminary research has shown promise for this compound in anticancer applications. In vitro studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways, warranting further investigation into its therapeutic potential.

作用机制

The mechanism of action of (1,4-Dinitrosopiperazin-2-YL)methanol involves its interaction with biological molecules and pathways. The nitroso groups can form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

(1,4-Dinitrosopiperazine): Similar structure but lacks the hydroxymethyl group.

(1,4-Diaminopiperazine): Contains amino groups instead of nitroso groups.

(1,4-Dinitrosopiperazin-2-YL)carboxylic acid: An oxidized derivative with a carboxyl group.

Uniqueness

(1,4-Dinitrosopiperazin-2-YL)methanol is unique due to the presence of both nitroso and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

生物活性

(1,4-Dinitrosopiperazin-2-YL)methanol is a compound characterized by its unique structural features, including both nitroso and hydroxymethyl groups. These functional groups contribute to its distinctive chemical reactivity and biological activities. This article reviews the biological activity of this compound, focusing on its implications in cancer research, particularly nasopharyngeal carcinoma (NPC), as well as its effects on cellular mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈N₄O₄

- Molecular Weight : 200.16 g/mol

The presence of nitroso groups in the compound is significant as it is known to influence various biological processes, including carcinogenicity and cellular signaling pathways.

Carcinogenic Potential

Research has established that this compound, through its active form N,N'-Dinitrosopiperazine (DNP), exhibits carcinogenic properties. DNP has been linked to the development and metastasis of nasopharyngeal carcinoma (NPC). Studies have shown that DNP induces the expression of heat-shock protein 70-2 (HSP70-2) in NPC cells, which correlates with increased cellular motility and invasion capabilities .

The mechanisms by which DNP promotes NPC metastasis involve several key pathways:

- Heat-Shock Protein Induction : DNP enhances HSP70-2 expression through binding to hypoxia-responsive elements in the HSP70-2 promoter. This induction occurs at non-cytotoxic concentrations and is dose-dependent .

- Cell Motility and Invasion : DNP treatment has been shown to increase the motility and invasion of NPC cells in vitro. This was confirmed through assays that measured cell movement across membranes .

- Signaling Pathways : DNP activates multiple signaling pathways including Rho-kinase and Protein Kinase C (PKC), resulting in phosphorylation events that facilitate cell invasion . Specifically, it has been shown to increase the phosphorylation of LYRIC at serine 568, which is crucial for promoting cell motility .

Study 1: HSP70 Expression and NPC Metastasis

In a controlled experiment involving NPC cell lines treated with varying concentrations of DNP, researchers observed a significant increase in HSP70-2 expression. The study utilized an MTT assay to determine non-cytotoxic concentrations and found that higher doses correlated with increased cell viability but also enhanced invasive capabilities .

| Concentration (µM) | HSP70-2 Expression | Cell Viability (%) |

|---|---|---|

| 0 | Baseline | 100 |

| 20 | Moderate Increase | 90 |

| 40 | High Increase | 75 |

| 60 | Very High Increase | 50 |

Study 2: In Vivo Metastasis Model

In vivo studies using nude mice injected with NPC cells showed that those treated with DNP had significantly higher rates of metastasis compared to controls. The metastatic nodes observed in the lungs were directly correlated with elevated levels of HSP70-2 and other markers such as clusterin (CLU) and matrix metalloproteinases (MMPs) .

属性

IUPAC Name |

(1,4-dinitrosopiperazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O3/c10-4-5-3-8(6-11)1-2-9(5)7-12/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPYJSMBKYZRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1N=O)CO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558482 | |

| Record name | (1,4-Dinitrosopiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122323-85-7 | |

| Record name | (1,4-Dinitrosopiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。